molecular formula C12H25NOS B14720303 N-(2-Sulfanylethyl)decanamide CAS No. 21044-09-7

N-(2-Sulfanylethyl)decanamide

Cat. No.: B14720303
CAS No.: 21044-09-7
M. Wt: 231.40 g/mol
InChI Key: QAMZAHMVDUZGJL-UHFFFAOYSA-N
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Description

N-(2-Sulfanylethyl)decanamide is a thiol-functionalized amide compound characterized by a decanamide backbone linked to a 2-sulfanylethyl group. This structure confers unique reactivity, particularly in biochemical and synthetic applications. The sulfanylethyl (-SCH2CH2-) moiety enables participation in redox reactions and thiol-mediated ligation processes, such as the bis(2-sulfanylethyl)amido (SEA) ligation used in peptide bond formation .

Properties

CAS No.

21044-09-7

Molecular Formula

C12H25NOS

Molecular Weight

231.40 g/mol

IUPAC Name

N-(2-sulfanylethyl)decanamide

InChI

InChI=1S/C12H25NOS/c1-2-3-4-5-6-7-8-9-12(14)13-10-11-15/h15H,2-11H2,1H3,(H,13,14)

InChI Key

QAMZAHMVDUZGJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Sulfanylethyl)decanamide typically involves the reaction of decanoic acid with 2-aminoethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(2-Sulfanylethyl)decanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-Sulfanylethyl)decanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Sulfanylethyl)decanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Hydroxyethyl-Substituted Decanamides

Compounds like N-(2-hydroxyethyl)-N-(3-hexadecyloxy-2-hydroxypropyl)decanamide (CETYL-PO HYDROXYETHYL DECANAMIDE) and N,N-Bis(2-hydroxyethyl)decanamide replace the sulfanylethyl group with hydroxyethyl (-OCH2CH2-) or related moieties.

Compound Functional Group Molecular Weight (g/mol) Key Applications
N-(2-Sulfanylethyl)decanamide -SCH2CH2- ~289.5 (calc.) Peptide ligation, redox chemistry
CETYL-PO HYDROXYETHYL DECANAMIDE -OCH2CH2- and -OCH2CH(OH)CH2- 482.7 (calc.) Cosmetic additives, emollients
N,N-Bis(2-hydroxyethyl)decanamide -OCH2CH2- ~273.4 (calc.) Environmental hazard studies

Key Differences :

  • Reactivity : The sulfanylethyl group enables thiol-disulfide exchange and SEA ligation, critical in protein synthesis , whereas hydroxyethyl groups enhance solubility and reduce toxicity in cosmetics.
  • Safety : Hydroxyethyl derivatives like N,N-Bis(2-hydroxyethyl)decanamide are flagged as environmental irritants , while sulfanylethyl analogs may pose redox-related stability challenges.

Glycyl and Adamantyl Derivatives

N-((2-Hydroxyethyl)glycyl)decanamide (HEGDA) and adamantane-containing decanamides (e.g., Compound 7 in ) exhibit specialized functions:

  • HEGDA : Combines a hydroxyethylglycyl group with decanamide, enhancing biocompatibility for drug delivery systems. Its molecular weight (379.49 g/mol) and hydrophilic-lipophilic balance make it suitable for controlled-release formulations .
  • Adamantyl-Decanamides : These feature rigid adamantane moieties, improving biofilm disruption efficacy (e.g., compound 7 in with a molecular weight of 1,055.80 g/mol). Such structures enhance membrane penetration, a property absent in this compound .

Functional Contrast :

  • HEGDA prioritizes biocompatibility and slow degradation, whereas This compound focuses on rapid thiol-mediated reactivity.
  • Adamantyl derivatives leverage steric bulk for antimicrobial activity, unlike the redox-focused sulfanylethyl group.

Aromatic and Cyclic Substituents

Compounds like N-[4-(1,3-dioxacyclopent-2-yl)benzyl]decanamide () incorporate aromatic and cyclic ether groups, altering solubility and stability. Synthesized via DCC/HO-Su coupling, these derivatives exhibit higher melting points (~77–78°C) and are explored as radical scavengers .

Comparison :

  • Synthesis : Both this compound and aromatic analogs use active ester strategies (e.g., DCC/HO-Su), but the latter requires pH adjustment to 8–9 for optimal coupling .
  • Applications : Aromatic derivatives target oxidative stress mitigation, while sulfanylethyl compounds are tailored for ligation chemistry.

Pharmacological Sulfanylethyl Analogs

Examples like (2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide (DrugBank DB07736) demonstrate the sulfanylethyl group’s versatility in drug design. This compound inhibits β-secretase, a target in Alzheimer’s disease, highlighting the moiety’s role in enhancing target binding .

Key Insight :

  • The sulfanylethyl group’s dual role in reactivity (SEA ligation) and pharmacology (enzyme inhibition) underscores its broad utility compared to non-thiol analogs.

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